Acyclovir

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high yield and purity. The process often involves the use of large-scale reactors and stringent quality control measures to maintain the efficacy and safety of the final product .

化学反応の分析

Types of Reactions: Acyclovir undergoes various chemical reactions, including:

Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 8-hydroxy-acyclovir.

Reduction: Reduced forms of this compound.

Substitution: Various this compound derivatives with modified pharmacological properties.

科学的研究の応用

Acyclovir has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.

Biology: Employed in research on viral replication and the development of antiviral therapies.

Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.

作用機序

Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes . This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, thereby inhibiting viral DNA synthesis .

類似化合物との比較

Valacyclovir: A prodrug of this compound with better oral bioavailability.

Famciclovir: Another antiviral drug used to treat herpesvirus infections, which is converted to penciclovir in the body.

Ganciclovir: Used to treat cytomegalovirus infections, with a similar mechanism of action but higher toxicity.

Uniqueness of this compound: this compound is unique due to its high selectivity for viral thymidine kinase, which allows it to target infected cells specifically while sparing uninfected cells . This selectivity reduces the risk of toxicity and side effects, making this compound a safer option compared to other antiviral drugs .

特性

CAS番号 |

141294-79-3 |

|---|---|

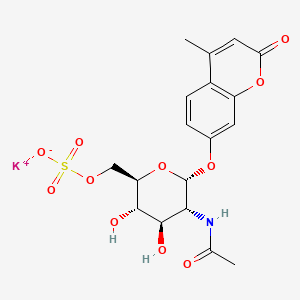

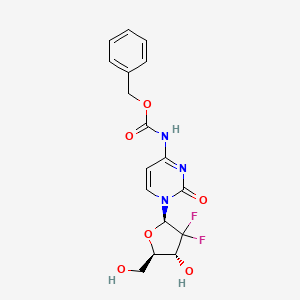

分子式 |

C8H11N5O3 |

分子量 |

227.21 g/mol |

IUPAC名 |

2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T |

InChIキー |

MKUXAQIIEYXACX-CNRUNOGKSA-N |

SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N |

異性体SMILES |

[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O |

正規SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N |

同義語 |

ACYCLOVIR-SIDE CHAIN-2-3H |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。